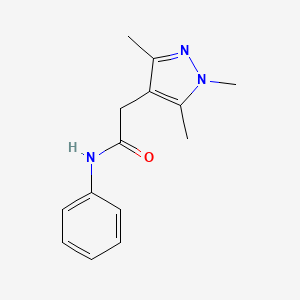
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as PTMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PTMA is a member of the pyrazole family of compounds and has been found to exhibit various biological and pharmacological activities.
作用機序
The mechanism of action of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of COX-2. By inhibiting COX-2, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the production of prostaglandins, which are involved in the regulation of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act on other molecular targets that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to reduce fever in animal models of pyrexia. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for the study of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of research could be the development of new analogs of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that exhibit improved pharmacological properties. Another area of research could be the study of the safety and efficacy of N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Additionally, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be studied for its potential use in the treatment of various inflammatory and infectious diseases. Overall, N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has shown great promise as a research tool for the study of pain, inflammation, and infection.
合成法
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride to form N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. The synthesis method for N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic activities. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been found to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(11(2)17(3)16-10)9-14(18)15-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPNMFTJPFSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

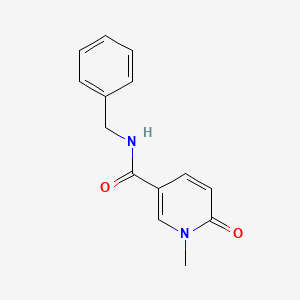
![[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 9H-xanthene-9-carboxylate](/img/structure/B7466409.png)
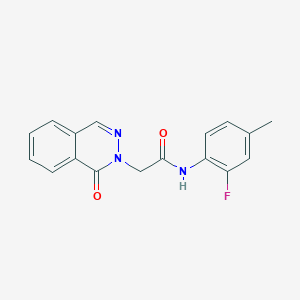
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
![3-[(3,4-dimethylphenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7466446.png)
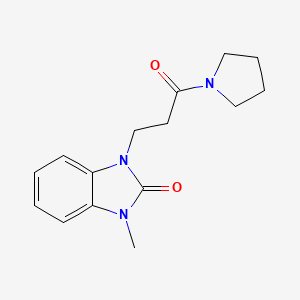
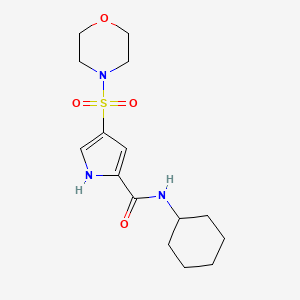
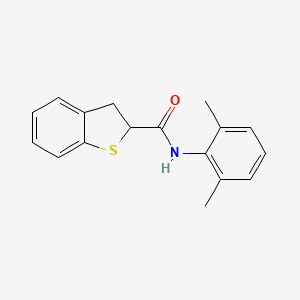
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)
![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)